molecular formula C18H27N7O2 B11495880 ethyl N-cyano-N-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]glycinate

ethyl N-cyano-N-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]glycinate

Cat. No.: B11495880
M. Wt: 373.5 g/mol
InChI Key: WLFLCUNXCVEHBT-UHFFFAOYSA-N
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Description

ETHYL 2-{4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YLAMINO}ACETATE is a complex organic compound that features a triazine ring substituted with piperidine groups and a cyanoamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YLAMINO}ACETATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and piperidine under controlled conditions.

    Substitution Reactions: The cyanoamino group is introduced via nucleophilic substitution reactions, where the triazine core reacts with a suitable cyano compound.

    Esterification: The final step involves esterification to introduce the ethyl acetate group, typically using ethyl chloroacetate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YLAMINO}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the triazine ring and piperidine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, amines, and other nucleophiles or electrophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

ETHYL 2-{4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YLAMINO}ACETATE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.

    Biological Studies: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YLAMINO}ACETATE involves its interaction with specific molecular targets. The triazine ring and piperidine groups can interact with enzymes and receptors, modulating their activity. The cyanoamino group may also play a role in binding to biological macromolecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-{4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YLAMINO}ACETATE: Similar structure but with morpholine groups instead of piperidine.

    ETHYL 2-{4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YLAMINO}ACETATE: Contains pyrrolidine groups instead of piperidine.

Uniqueness

ETHYL 2-{4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YLAMINO}ACETATE is unique due to the presence of piperidine groups, which can influence its chemical reactivity and biological activity. The combination of the triazine ring, cyanoamino group, and piperidine groups provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C18H27N7O2

Molecular Weight

373.5 g/mol

IUPAC Name

ethyl 2-[cyano-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]acetate

InChI

InChI=1S/C18H27N7O2/c1-2-27-15(26)13-25(14-19)18-21-16(23-9-5-3-6-10-23)20-17(22-18)24-11-7-4-8-12-24/h2-13H2,1H3

InChI Key

WLFLCUNXCVEHBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C#N)C1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3

Origin of Product

United States

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